molecular formula C21H19N5O3S B2963349 N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide CAS No. 894032-31-6

N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide

Numéro de catalogue: B2963349
Numéro CAS: 894032-31-6
Poids moléculaire: 421.48
Clé InChI: CYBAKFCEFDOVEX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N1-(2-(2-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide (CAS: 894032-31-6, molecular formula: C21H19N5O3S) is a thiazolo[3,2-b][1,2,4]triazole derivative with a 4-methoxyphenyl substituent at the thiazole ring and an oxalamide-linked ethyl-phenyl moiety.

Propriétés

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S/c1-29-17-9-7-14(8-10-17)18-24-21-26(25-18)16(13-30-21)11-12-22-19(27)20(28)23-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBAKFCEFDOVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Action Environment

It is known that oxidation of the thiol to a disulfide probably occurs in the presence of atmospheric oxygen. This suggests that environmental factors such as oxygen levels could potentially influence the compound’s action and stability.

Activité Biologique

N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide is a complex organic compound that has attracted attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry.

Chemical Structure and Properties

The compound possesses a unique structure characterized by the presence of thiazole and triazole rings along with phenyl groups. Its molecular formula is C21H19N5O3SC_{21}H_{19}N_{5}O_{3}S, with a molecular weight of approximately 421.48 g/mol .

Antimicrobial Activity

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial properties. In a study evaluating various thiazolo[3,2-b][1,2,4]triazole derivatives, some compounds demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of the FabI enzyme, crucial for bacterial fatty acid biosynthesis .

CompoundMIC (μg/mL)Target Organism
Compound 1016S. aureus
Compound 1132C. albicans

Anti-inflammatory Potential

The compound has been evaluated for its anti-inflammatory properties. A study highlighted that thiazolo[3,2-b][1,2,4]triazole derivatives exhibited moderate anti-inflammatory activity. The bioactivity was assessed through various in vitro assays that measured cytokine production and inflammatory markers .

Pharmacokinetic Properties

The pharmacokinetic profile of N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide suggests favorable absorption characteristics. A bioavailability score of 0.55 indicates a 55% probability of achieving at least 10% oral bioavailability in rats . Furthermore, predictions regarding drug-likeness suggest compliance with Lipinski's rules for drug candidates.

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds:

  • Case Study 1 : A derivative similar to N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide was synthesized and tested against mycobacterial strains. The results indicated promising antitubercular activity with MIC values comparable to existing treatments .
  • Case Study 2 : Another study focused on the synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives showed their potential as anti-infective agents. The synthesized compounds were screened for their binding efficacy against critical bacterial targets .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on substitutions at the thiazolo-triazole core, oxalamide/phenyl modifications, and electronic effects of substituents. Below is a detailed comparison using data from synthesized derivatives in , and 7:

Table 1: Key Structural and Physical Properties of Comparable Compounds

Compound Name & Structure Substituents (Thiazolo-Triazole Core) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (IR/NMR)
Target Compound : N1-(2-(2-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide 2-(4-Methoxyphenyl), 6-ethyl-oxalamide C21H19N5O3S 421.5 N/A Not reported in . Likely exhibits νC=O (oxalamide) ~1660–1680 cm⁻¹ ; δH 7.2–8.5 ppm (aromatic protons) .
Compound 8b : 2-(4-Chlorophenyl)-6-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole 2-(4-ClPh), 6-(4-MeOPh) C17H12ClN3OS 341.81 130–132 νC=S: 1247–1255 cm⁻¹; δH 7.3–8.2 ppm (aromatic protons); absence of νNH in IR .
Compound 8a : 2-((3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)thio)-1-(4-methoxyphenyl)ethanone Triazole-S-linked ketone C17H13ClN4O2S 380.82 162–164 νC=O (ketone): 1682 cm⁻¹; δH 13.8 ppm (NH, triazole ring) .
Compound 7b : 2-(4-Chlorophenyl)-6-(4-(trifluoromethyl)phenyl)thiazolo[3,2-b][1,2,4]triazole 2-(4-ClPh), 6-(4-CF3Ph) C17H10ClF3N3S 392.79 160–162 νC=S: 1247 cm⁻¹; δC 121–140 ppm (CF3 and aromatic carbons) .
N1-(4-Ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide 2-(p-Tolyl), 6-ethyl-oxalamide C23H23N5O2S 433.5 N/A Likely νC=O (oxalamide) ~1660 cm⁻¹; δH 1.2 ppm (ethyl-CH3) .

Spectral and Structural Insights

  • IR Spectroscopy : The absence of νNH (~3150–3414 cm⁻¹) in the target compound’s thiazolo-triazole core aligns with ’s observations for tautomerically stable derivatives .
  • 1H NMR : The ethyl-oxalamide chain in the target compound would show distinct δH 3.5–4.2 ppm (methylene protons) and δH 8.0–8.5 ppm (amide NH), as seen in ’s oxalamide derivatives .
  • Contradictions in Spectral Interpretation : highlights challenges in assigning δH 13.8–14.3 ppm signals to NH protons in triazole vs. amide groups, which complicates structural comparisons between oxalamide-containing analogs and simpler triazole-thiones .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclocondensation of thiazole precursors with triazole derivatives. A common approach (adapted from thiazolo-triazole syntheses) uses sulfuric acid as a catalyst at 0°C for 3 hours, followed by room-temperature stirring and recrystallization in ethanol to isolate the product . Key variables include stoichiometry of sulfonamide intermediates, solvent polarity, and temperature control during cyclization. Yield optimization (40–60%) requires precise pH adjustment during precipitation .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR confirms the presence of the 4-methoxyphenyl group (δ 3.8 ppm for OCH3) and oxalamide protons (δ 8.1–8.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 450.12 [M+H]+) and fragmentation patterns .
  • X-ray Crystallography : Resolves bond angles (e.g., 120.5° for thiazole-triazole junctions) and confirms stereochemistry .

Q. How is the compound’s biological activity evaluated in preliminary assays?

  • Methodological Answer :

  • Antimicrobial Testing : Agar diffusion assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using 10–100 µg/mL concentrations .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) are critical .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line heterogeneity, incubation time). Standardize protocols using CLSI guidelines for antimicrobial tests and replicate dose-response curves with Hill slope analysis. Cross-validate findings via orthogonal assays (e.g., live/dead staining vs. MTT) .

Q. What strategies are employed to study structure-activity relationships (SAR) for thiazolo-triazole derivatives?

  • Methodological Answer :

  • Functional Group Modifications : Substitute the 4-methoxyphenyl group with electron-withdrawing (e.g., -CF3) or donating (-OH) groups to assess impacts on lipophilicity and target binding .
  • Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., CYP3A4 or bacterial topoisomerases). Prioritize residues with hydrogen-bonding potential (e.g., Ser119 in CYP3A4) .

Q. What mechanistic insights can be gained from studying the compound’s reactivity under physiological conditions?

  • Methodological Answer :

  • Hydrolysis Stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24h, monitoring degradation via HPLC. Thiazolo-triazole cores are generally stable, but oxalamide linkages may hydrolyze in acidic microenvironments .
  • Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., BOMCC) to test inhibition of proteases or oxidoreductases. IC50 values correlate with electron density at the triazole ring .

Q. How can computational modeling enhance the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME predict logP (target <3), CYP450 metabolism, and blood-brain barrier permeability. The 4-methoxyphenyl group reduces metabolic clearance but may increase hepatotoxicity risk .
  • Molecular Dynamics (MD) : Simulate binding to albumin (PDB ID: 1AO6) to assess plasma protein binding. Longer simulations (≥100 ns) reveal stability of hydrophobic interactions .

Methodological Resources

  • Synthetic Protocols : Optimized cyclocondensation steps .
  • Analytical Workflows : HRMS fragmentation libraries for thiazolo-triazoles .
  • Biological Assays : CLSI-compliant MIC testing , NIH/3T3 fibroblast controls for cytotoxicity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.